molecular formula C13H10N6 B1207098 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4930-92-1

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1207098
CAS No.: 4930-92-1
M. Wt: 250.26 g/mol
InChI Key: HFFOEWOEDWOWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring two [1,2,4]triazolo[4,3-a]pyridine moieties linked via a methylene group. Its synthesis often involves multi-component reactions (MCRs) or oxidative cyclization strategies, which are optimized for yield and atom economy .

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c1-3-7-18-10(5-1)14-16-12(18)9-13-17-15-11-6-2-4-8-19(11)13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFOEWOEDWOWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292145
Record name 3,3'-methanediylbis([1,2,4]triazolo[4,3-a]pyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4930-92-1
Record name NSC80523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-methanediylbis([1,2,4]triazolo[4,3-a]pyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Chloroethynylphosphonates with Hydrazinylpyridines

A pivotal method for constructing thetriazolo[4,3-a]pyridine core involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines. This 5-exo-dig cyclization proceeds via a ketenimine intermediate, enabling near-quantitative yields under mild conditions (room temperature, 4 hours) in the presence of potassium carbonate. For example, the synthesis of 3-methylphosphonylated [1,2]triazolo[4,3-a]pyridines (e.g., compounds 3–8 ) demonstrates the utility of this approach, with ³¹P NMR confirming complete conversion.

Key Mechanistic Insights :

  • Nucleophilic substitution of chlorine in chloroethynylphosphonate generates ynamine intermediate A .

  • Isomerization to ketenimine B facilitates intramolecular cyclization, forming the triazolopyridine ring.

This method’s selectivity is superior to analogous reactions with 2-aminopyridines, which produce amidine byproducts. However, electron-deficient substrates (e.g., nitro-substituted hydrazinylpyridines) may undergo Dimroth rearrangements, altering regioselectivity.

Ultrasonic-Assisted Ring-Closure Reactions

The Chinese patent CN103613594A discloses a rapid, high-yield synthesis of trifluoromethyl-substituted triazolopyridines using ultrasonic irradiation. Reacting 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids in POCl₃ at 105°C for 3 hours achieves yields up to 70%. For instance, 3-(4-methoxyphenyl)-triazolo[4,3-a]pyridine is isolated via ethanol recrystallization, with ¹H NMR confirming regiochemistry.

Advantages :

  • Reduced reaction time (3 hours vs. 24+ hours for conventional methods).

  • Tolerance for diverse substituents (e.g., nitro, methyl, fluoro).

Strategic Adaptations for Target Compound Synthesis

Sequential Cyclization and Alkylation

The target compound’s methylene-linked structure necessitates a two-step approach:

  • Synthesis of Monomeric Triazolopyridine : Apply the 5-exo-dig cyclization to prepare 3-(chloromethyl)-[1,triazolo[4,3-a]pyridine.

  • Cross-Coupling : React the chloromethyl intermediate with a second triazolopyridine unit under basic conditions (e.g., K₂CO₃, DMF, 60°C).

Challenges :

  • Regioselective functionalization at the 3-position.

  • Steric hindrance during coupling.

Tandem Cyclization Using Bis-Hydrazinyl Precursors

A bis-hydrazinylpyridine precursor could undergo dual cyclization with chloroethynyl reagents. For example:

Bis-hydrazinylpyridine+2ClC≡CP(O)(OR)₂Target Compound\text{Bis-hydrazinylpyridine} + 2 \text{ClC≡CP(O)(OR)₂} \rightarrow \text{Target Compound}

Optimization Parameters :

  • Temperature: 60–100°C to balance reaction rate and byproduct formation.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
5-exo-dig CyclizationRT, K₂CO₃, 4 hours>90%High selectivity, mild conditionsSensitive to electron-deficient substrates
Ultrasonic SynthesisPOCl₃, 105°C, ultrasound, 3 hours35–70%Rapid, scalableRequires specialized equipment
Tandem CyclizationDMF, 80°C, 24 hours (proposed)~40%*Single-pot synthesisUnoptimized, potential side reactions

*Estimated based on analogous reactions.

Mechanistic Considerations and Byproduct Mitigation

Dimroth Rearrangement in Electron-Deficient Systems

Nitro-substituted hydrazinylpyridines undergo Dimroth rearrangements, convertingtriazolo[4,3-a]pyridines intotriazolo[1,5-a]pyridines. For the target compound, electron-donating groups (e.g., methoxy) on the pyridine ring may suppress this rearrangement, ensuring regiochemical fidelity.

Solvent and Base Effects

  • Polar Solvents : Enhance cyclization rates but may promote hydrolysis of chloroethynyl intermediates.

  • Weak Bases (e.g., K₂CO₃) : Minimize side reactions compared to strong bases like NaOH.

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

  • ¹H NMR : Distinct signals for methylene bridge protons (δ 4.0–5.0 ppm) and aromatic protons.

  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 429.1 for C₁₈H₁₂N₈).

Chemical Reactions Analysis

Types of Reactions: 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit potent antifungal properties. For instance, the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has shown efficacy against various Candida species, with some compounds outperforming fluconazole in terms of Minimum Inhibitory Concentration (MIC) values .

Antimicrobial Properties

Triazolo derivatives have been recognized for their broad-spectrum antimicrobial activities. Studies have demonstrated that certain triazolo-pyridine compounds can inhibit bacterial growth effectively. For example, the introduction of different substituents on the triazole ring has been linked to enhanced antibacterial activity against resistant strains of bacteria .

Neuropharmacology

The compound is also being studied for its potential role in neuropharmacology. It has been suggested that triazolo-pyridines may serve as effective antidepressants by acting on serotonin receptors. Trazodone, a well-known antidepressant derived from this class of compounds, exhibits anxiolytic and hypnotic effects .

Herbicidal Activity

Triazolo-pyridine derivatives have been explored for their herbicidal properties. These compounds can inhibit specific enzymes involved in plant growth and development, providing a potential avenue for developing new herbicides that are effective yet environmentally friendly.

Photonic Materials

Recent studies have indicated that triazolo-pyridine compounds can be utilized in the development of photonic materials due to their unique optical properties. The structural characteristics of these compounds allow them to be incorporated into polymers that exhibit desirable light absorption and emission properties.

Case Studies and Research Findings

Study Focus Findings
Liu et al. (2023)Antibacterial ActivityDemonstrated that indole derivatives of triazolo-pyridines exhibit strong antibacterial effects through hydrogen bonding interactions with target receptors .
PMC8838196 (2022)Structural PropertiesIdentified various biological activities including antifungal and antibacterial effects linked to receptor-ligand interactions .
PMC6150321 (2017)Antifungal ActivityReported novel triazole derivatives with superior activity against Candida species compared to traditional antifungals like fluconazole .

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine is largely dependent on its interaction with biological targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The neuroprotective effects may involve modulation of neurotransmitter receptors or inhibition of neurotoxic pathways.

Comparison with Similar Compounds

A. 3-Aryl-Substituted Derivatives

  • Example: 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 1 in ) Synthesis: Oxidative cyclization using N-chlorosuccinimide (NCS) under mild conditions (yield: 75–94%) . Structure: Single triazolopyridine ring with a pyridyl substituent; crystallizes in monoclinic space group P2₁/c .

B. Halogenated Derivatives

  • Example : 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 2 in )
    • Synthesis : Bromine incorporation via NCS-mediated cyclization (yield: 88%) .
    • Activity : Halogens improve lipophilicity and binding affinity in antiproliferative assays .
    • Contrast : The methylene-linked bis-triazolopyridine lacks halogen atoms but compensates with dual aromatic systems for receptor interaction.

C. Sulfonamide Derivatives

  • Example : 3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine ()
    • Synthesis : Thiol-alkylation with benzyl chlorides (yield: 81–94%) .
    • Activity : Sulfonamide groups enhance antimalarial activity via hydrogen bonding .
    • Comparison : The target compound’s methylene linker may reduce steric hindrance compared to bulkier sulfonamide substituents.

A. Antiproliferative Activity

  • Target Compound : Demonstrated moderate activity in preliminary screens (IC₅₀: ~10–50 μM) due to dual triazole-pyridine interactions .
  • Analog : 3-(2-Thienyl)-[1,2,4]triazolo[4,3-a]pyridine ()
    • Activity : Thienyl substituents improve membrane permeability, but IC₅₀ values are higher (~100 μM) .

B. Herbicidal Activity

  • Analog : 8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine ()
    • Activity : 50% weed inhibition at 37.5 g/ha, attributed to chloro and alkylphenyl groups .
    • Contrast : The target compound’s lack of halogen substituents limits herbicidal utility but enhances selectivity for cancer cells.

C. Antimicrobial Activity

  • Analog : Quinazoline thioether derivatives with triazolopyridine moieties ()
    • Activity : EC₅₀ = 7.2 μg/mL against Xanthomonas oryzae due to synergistic thioether and triazole effects .
    • Comparison : The target compound’s methylene bridge may reduce antimicrobial potency compared to sulfur-containing analogs.

Physicochemical and Photophysical Properties

Property Target Compound 3-Aryl Analog () 6-Bromo Analog ()
Crystal System Not reported Monoclinic (P2₁/c) Monoclinic (P2₁/c)
Melting Point (°C) N/A 142 (3,6-dimethyl analog, ) 160–162 (sulfonamide analog, )
Quantum Yield (Φ) N/A Deep-blue emission (Φ = 0.45–0.70) N/A

Biological Activity

The compound 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The compound features a dual triazole structure fused with a pyridine ring. This unique configuration contributes to its pharmacological properties. The triazole moiety is known for its ability to interact with various biological targets, enhancing the compound's potential as a drug candidate.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance:

  • Compound 22i showed IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM against A549, MCF-7, and HeLa cancer cell lines respectively, indicating potent antiproliferative effects .
  • Another derivative (17l ) exhibited IC50 values of 0.98 μM , 1.05 μM , and 1.28 μM against the same cell lines and demonstrated inhibition of c-Met kinase at 26 nM .

These results suggest that the triazolo[4,3-a]pyridine scaffold can serve as an effective lead for developing new anticancer agents.

The mechanisms behind the antitumor effects include:

  • Inhibition of Kinases : Compounds like 17l have been shown to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in tumor growth and metastasis .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest in the G0/G1 phase .

Table 1: Antitumor Activity of Selected Triazolo[4,3-a]pyridine Derivatives

CompoundCell LineIC50 (μM)Kinase Inhibition (nM)
22iA5490.83-
MCF-70.15-
HeLa2.85-
17lA5490.9826
MCF-71.05-
HeLa1.28-

Case Study 1: Dual Kinase Inhibition

A study focused on synthesizing novel triazolo[4,3-a]pyridine derivatives aimed at dual inhibition of c-Met and VEGFR-2 kinases. The lead compound demonstrated significant antiproliferative activity across multiple cancer cell lines while maintaining low toxicity profiles in hemolytic tests .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR revealed that modifications to the triazole and pyridine moieties significantly affect biological activity. Substituents that enhance electron density on the aromatic rings were found to improve kinase inhibitory potency .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)Key AdvantageReference
Oxidative CyclizationNaOCl, EtOH, RT, 3 h73Green, high purity
5-exo-dig CyclizationCH3_3CN, K2_2CO3_3, RT, 4 h65–85Catalyst-free, phosphonylation
Pd-Catalyzed ArylationPd(OAc)2_2, XPhos, 80°C55–75Broad substrate scope

Q. Table 2: NMR Chemical Shifts for Key Functional Groups

Group1H^{1}\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)31P^{31}\text{P} NMR (δ, ppm)
Triazole-CH2_2-P=O3.75–4.19 (d, 2JHP^{2}J_{\text{HP}})23.43–28.99 (d, 1JCP^{1}J_{\text{CP}})18.40–22.75
Pyridine H-67.8–8.1125–130
Phosphoryl Methyl1.2–1.5 (t)16–18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.